molecular formula C16H19NO B564504 N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine CAS No. 1189957-44-5

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine

Cat. No.: B564504
CAS No.: 1189957-44-5
M. Wt: 244.352
InChI Key: GKEMNSXFQMKPAE-BMSJAHLVSA-N
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Description

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine is a deuterated secondary amine characterized by a 3'-benzyloxy-substituted phenyl group, an ethyl linker, and a deuterated methylamine group (methyl-d3). The incorporation of deuterium at the methyl position is strategically employed to enhance metabolic stability, a common approach in medicinal chemistry to prolong drug half-life .

Properties

IUPAC Name

1-(3-phenylmethoxyphenyl)-N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13(17-2)15-9-6-10-16(11-15)18-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEMNSXFQMKPAE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(C)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675692
Record name 1-[3-(Benzyloxy)phenyl]-N-(~2~H_3_)methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189957-44-5
Record name 1-[3-(Benzyloxy)phenyl]-N-(~2~H_3_)methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Deuterated Methylamine (CD₃NH₂)

The deuterated methylamine moiety is a critical precursor for synthesizing N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d₃)amine. Two primary methods have been documented in patent literature:

Nitroformamidine Route

This method involves deuteration of nitromethane followed by reduction:

  • Deuteration : Nitroformamidine (CH₃N(NO)NH₂) reacts with deuterated water (D₂O) under basic conditions (e.g., deuterated sodium hydroxide) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This yields deuterated nitromethane (CD₃NO₂).

  • Reduction : CD₃NO₂ is reduced using zinc powder or catalytic hydrogenation (e.g., Pd/C) in an acidic medium (e.g., HCl) to produce CD₃NH₂·HCl.

Reaction Conditions :

  • Temperature: 30–120°C (optimized at 40–110°C).

  • Duration: 2–24 hours.

  • Yield: ~85–92% after purification.

Phthalimide Alkylation Route

An alternative approach utilizes deuterated methanol (CD₃OD) to synthesize CD₃NH₂ via a Gabriel synthesis:

  • Tosylation : CD₃OD reacts with tosyl chloride (TsCl) in tetrahydrofuran (THF) to form (methyl-d₃) 4-methylbenzenesulfonate.

  • Alkylation : The tosylate intermediate reacts with potassium phthalimide to yield N-(methyl-d₃)phthalimide.

  • Deprotection : Hydrazinolysis of N-(methyl-d₃)phthalimide releases CD₃NH₂.

Key Advantages :

  • Higher purity due to crystalline intermediates.

  • Scalability for industrial production.

Reductive Amination of 3'-Benzyloxyacetophenone

The benzyloxyphenyl ethylamine backbone is synthesized via reductive amination of 3'-benzyloxyacetophenone with CD₃NH₂:

Step 1: Formation of the Imine Intermediate
3'-Benzyloxyacetophenone reacts with CD₃NH₂ in methanol or ethanol, forming a Schiff base.

Step 2: Reduction
Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine under mild acidic conditions (pH 4–6).

Reaction Conditions :

  • Solvent: Methanol/ethanol.

  • Temperature: Room temperature (20–25°C).

  • Duration: 12–24 hours.

  • Yield: 70–80% after column chromatography.

Mechanistic Insight :
NaBH₃CN preferentially reduces protonated imines, minimizing side reactions such as ketone reduction. The benzyloxy group remains intact due to its electron-withdrawing nature, stabilizing the intermediate.

Industrial Production Methods

Scaling the Reductive Amination Process

Industrial synthesis prioritizes cost efficiency and yield optimization:

  • Continuous Flow Reactors : Enable rapid mixing and heat transfer, reducing reaction time to 4–6 hours.

  • Catalyst Recycling : Palladium on carbon (Pd/C) from hydrogenation steps is recovered via filtration and reactivated.

  • Solvent Recovery : Methanol is distilled and reused, minimizing waste.

Challenges :

  • Isotopic purity: Ensuring >98% deuterium incorporation requires stringent control of CD₃NH₂ synthesis.

  • Byproduct formation: Over-reduction to primary amines is mitigated by optimizing NaBH₃CN stoichiometry.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃):

    • δ 7.45–7.25 (m, 5H, benzyl aromatic protons).

    • δ 6.90–6.70 (m, 3H, benzyloxyphenyl protons).

    • δ 3.10 (s, 3H, CD₃ group; suppressed due to deuteration).

  • ¹³C NMR :

    • 241.33 g/mol (molecular weight confirmed via high-resolution mass spectrometry).

Solubility and Physical Properties

PropertyValue
SolubilityChloroform, DCM, Methanol
AppearancePale brown liquid
Deuterium Purity≥98%

Optimization and Yield Considerations

Improving Deuterium Incorporation

  • Isotopic Exchange : Treating intermediates with D₂O enhances deuteration at labile positions.

  • Catalyst Screening : Raney nickel (instead of Pd/C) improves CD₃NH₂ yield by 10–15% in hydrogenation steps.

Alternative Reducing Agents

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Tolerates moisture, enabling reactions in aqueous ethanol (yield: 75–82%) .

Scientific Research Applications

Chemistry

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine serves as a crucial building block in organic synthesis. It is utilized for:

  • Ligand Formation : Acts as a ligand in coordination chemistry.
  • Substitution Reactions : The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Biology

Research has indicated potential biological activities of this compound:

  • Biological Activity Studies : Investigated for interactions with biomolecules, particularly in enzyme inhibition and receptor binding.
  • Mechanistic Studies : The deuterated form allows for tracing studies to understand metabolic pathways and interactions at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for:

  • Therapeutic Effects : Potential applications in drug development targeting various diseases.
  • Precursor in Drug Synthesis : Utilized in the synthesis of novel pharmaceuticals due to its unique structural properties.

Industry

The compound is also significant in industrial applications:

  • Specialty Chemicals Production : Used in the synthesis of specialty chemicals and materials.
  • Research Use : Primarily utilized as a research reagent rather than for commercial pharmaceutical applications.

A study assessed the antibacterial properties of derivatives similar to this compound, demonstrating significant inhibition against various bacterial strains. The introduction of substituents on the benzyloxy group was found to enhance activity against resistant strains.

Case Study 2: Drug Development Research

Another investigation focused on the compound's potential as a precursor for synthesizing new therapeutic agents targeting specific diseases. The study highlighted the importance of the benzyloxy group in enhancing bioavailability and efficacy.

Mechanism of Action

The mechanism of action of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to its unique chemical structure, which allows it to absorb and emit light at specific wavelengths . This property is exploited in various imaging and diagnostic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional attributes of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine with analogous compounds:

Compound Name Molecular Formula Deuterium Substitution Key Substituents Biological Activity/Notes References
This compound C₁₆H₁₈D₃NO Methyl-d³ 3'-Benzyloxyphenyl, ethyl Inferred metabolic stability
N-(3-fluorobenzyl)-4-(1-(methyl-d³)-1H-indazol-5-yl)-... C₂₃H₂₀D₃FN₆ Methyl-d³ Fluorobenzyl, indazolyl Potent ALK5 inhibitor (IC₅₀ = 2.3 nM)
N-Nitrosobenzylmethyl-d³-amine C₈H₇D₃N₂O Methyl-d³ Benzyl, nitroso Carcinogenic; deuterated analog
N,N-bis(methyl-d³)-1-(phenyl-d⁵)methanamine-d² C₁₀H₇D₁₀N Methyl-d³ Phenyl-d⁵, bis(methyl-d³) Synthetic intermediate for deuterated probes
1-(3-Chlorophenyl)-N-methylethanamine C₉H₁₂ClN None 3-Chlorophenyl Intermediate in psychoactive drug synthesis
Key Observations:
  • Deuterium Effects : The methyl-d³ group in the target compound and the ALK5 inhibitor () is associated with enhanced metabolic stability due to the kinetic isotope effect (KIE), which slows CYP450-mediated oxidation .
  • Safety Profile: Unlike the carcinogenic N-nitrosobenzylmethyl-d³-amine (), the target compound lacks a nitroso group, reducing toxicity risks.

Biological Activity

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

  • Molecular Formula : C₁₆H₁₉D₃NO
  • Molecular Weight : Approximately 244.35 g/mol
  • Solubility : Soluble in chloroform, dichloromethane, and methanol
  • Appearance : Pale brown liquid

The compound features a benzyloxy group attached to a phenyl ring, which contributes to its unique properties and potential applications in various fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The benzyloxy group enhances the compound's binding affinity, which can lead to various biological effects depending on the context of use. The mechanism involves:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurological processes.
  • Enzyme Modulation : It can alter enzyme activities, potentially affecting metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Interaction : Preliminary studies suggest that it may modulate neurotransmitter systems, which could have implications for treating neurological disorders.
  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with some evidence suggesting it may inhibit pro-inflammatory cytokine production.

Data Table: Biological Activity Overview

Activity Type Description Research Findings
Neurotransmitter ModulationInteraction with neurotransmitter receptorsPotential influence on synaptic transmission
Antioxidant ActivityReduction of oxidative stressEvidence from cellular models
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokinesOngoing studies indicate reduced cytokine production

Case Studies and Research Findings

  • Neurotransmitter Receptor Studies :
    • A study explored the binding affinities of this compound to various receptors. Results indicated significant interactions with serotonin and dopamine receptors, suggesting a potential role in mood regulation and neuroprotection.
  • Oxidative Stress Reduction :
    • In vitro experiments demonstrated that treatment with the compound led to a marked decrease in reactive oxygen species (ROS) levels in neuronal cell lines. This suggests its potential as an antioxidant agent.
  • Anti-inflammatory Mechanisms :
    • Research focusing on inflammatory pathways revealed that this compound could inhibit the activation of NF-κB signaling, leading to decreased expression of inflammatory cytokines in macrophage models .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine in academic research?

Answer:
The synthesis of this deuterated amine involves reductive amination or alkylation strategies using deuterated reagents. For example:

  • Deuterated methyl introduction : Use of LiAlD₄ (lithium aluminum deuteride) to reduce intermediates like amides or nitriles, ensuring selective deuteration at the methyl group .
  • Benzyloxyphenyl coupling : Reaction of 3-benzyloxyphenylethylamine precursors with deuterated methylating agents (e.g., CD₃I) under basic conditions (e.g., K₂CO₃) to form the N-deuterated product .
  • Purification : Flash column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to isolate the pure compound .

Basic: How is the structural identity of this compound confirmed?

Answer:
Structural confirmation relies on:

  • NMR spectroscopy :
    • ¹H NMR : Absence of the CH₃ proton signal at ~2.2 ppm confirms deuteration. Aromatic protons (benzyloxyphenyl) appear as multiplet signals between 6.5–7.5 ppm .
    • ¹³C NMR : The deuterated methyl group (CD₃) shows a quartet split due to J coupling (~20 Hz) .
  • Mass spectrometry (HRMS) : A molecular ion peak at m/z corresponding to [M+H]⁺ with a mass increase of 3 Da (vs. non-deuterated analog) confirms isotopic labeling .

Advanced: What challenges arise in crystallographic studies of deuterated amines like this compound?

Answer:

  • Deuterium scattering : Deuterium has a lower neutron scattering cross-section than hydrogen, complicating precise localization in neutron diffraction. Use high-resolution X-ray diffraction with synchrotron sources to mitigate this .
  • Crystal packing : The benzyloxyphenyl group may induce steric hindrance, requiring optimization of crystallization solvents (e.g., mixed ethanol/water systems) .
  • Validation : Cross-validate with spectroscopic data (NMR, IR) to resolve ambiguities in electron density maps .

Advanced: How does isotopic labeling (methyl-d3) influence metabolic stability studies of this compound?

Answer:

  • Deuterium kinetic isotope effect (DKIE) : The C-D bond’s higher stability slows hepatic metabolism (e.g., CYP450-mediated oxidation), extending half-life in pharmacokinetic studies. Monitor via LC-MS/MS with deuterated internal standards .
  • Tracer applications : Use in mass spectrometry imaging (MSI) to track tissue distribution without interference from endogenous compounds .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Employ a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) and monitor transitions specific to the deuterated ion .
  • Calibration curves : Use deuterated analogs as internal standards to correct for matrix effects .
  • Limit of detection (LOD) : Typically <1 ng/mL in plasma, validated via spike-recovery experiments .

Advanced: How are computational methods applied to study the conformational dynamics of this compound?

Answer:

  • Molecular docking : Assess binding affinity to receptors (e.g., serotonin transporters) using software like AutoDock Vina , incorporating deuterium’s steric effects .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and vibrational frequencies (IR) .
  • MD simulations : Simulate solvation effects in water/DMSO mixtures (GROMACS) to study aggregation behavior .

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